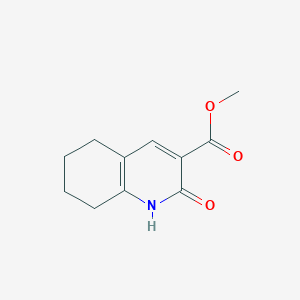![molecular formula C30H22N2O4 B11465097 N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11465097.png)
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of dibenzo[b,e][1,4]dioxepin and indole moieties, which contribute to its distinct chemical behavior and potential biological activities.
Preparation Methods
The synthesis of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the dibenzo[b,e][1,4]dioxepin and indole intermediates, followed by their coupling through amide bond formation. Reaction conditions may include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine, under anhydrous conditions to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and rigorous purification processes.
Chemical Reactions Analysis
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using electrophilic or nucleophilic reagents.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Its chemical stability and reactivity make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other compounds that feature similar structural motifs, such as:
Dibenzo[b,e][1,4]dioxepin derivatives: These compounds share the dibenzo[b,e][1,4]dioxepin core and may exhibit similar chemical reactivity and biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties and can serve as useful analogs for studying structure-activity relationships.
Amide-containing compounds: The presence of the amide functional group in various compounds can influence their chemical behavior and biological interactions, making them relevant for comparison.
Properties
Molecular Formula |
C30H22N2O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C30H22N2O4/c1-32-23-12-6-5-11-22(23)27(28(32)19-9-3-2-4-10-19)29(33)30(34)31-21-15-16-24-20(17-21)18-35-25-13-7-8-14-26(25)36-24/h2-17H,18H2,1H3,(H,31,34) |
InChI Key |
WFVBSWXSLBYCJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)NC4=CC5=C(C=C4)OC6=CC=CC=C6OC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B11465017.png)
![ethyl 7-(2-methoxyethyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465022.png)

![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11465035.png)
![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B11465047.png)
![7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465048.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11465050.png)
![[3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11465052.png)
![2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11465055.png)
![[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine](/img/structure/B11465062.png)
![2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11465070.png)
![5-(4-Bromophenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11465077.png)
![ethyl 6-(furan-2-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465082.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11465086.png)
